Physicochemical Profile Differentiates the Pyridin-4-ylmethyl Pyrrolidine-3-carboxamide from High-Molecular-Weight SMYD Inhibitors
The target compound (MW: 261.37, clogP: 2.43, TPSA: 46.92 Ų) occupies a meaningfully lower molecular weight and lipophilicity space compared to structurally distinct SMYD2 inhibitors. For example, LLY-507 (MW ≈ 400–450 Da range) and AZ505 (MW ≈ 350–400 Da range) are substantially larger and more lipophilic [1][3]. The target compound's lower MW and moderate logP suggest superior permeability potential and reduced promiscuity risk, consistent with fragment-like or lead-like rather than drug-like chemical space [1].
| Evidence Dimension | Molecular weight / clogP / TPSA |
|---|---|
| Target Compound Data | MW: 261.37; clogP: 2.43; TPSA: 46.92 Ų |
| Comparator Or Baseline | LLY-507 (estimated MW ~400–450 Da; TPSA >80 Ų); AZ505 (MW ~350 Da; TPSA >70 Ų); SMYD2-IN-1 (MW >400 Da) |
| Quantified Difference | Target compound is approximately 35–50% lower in MW and 0.5–2.0 log units lower in clogP versus comparators |
| Conditions | Calculated physicochemical properties (sildrug.ibb.waw.pl database) |
Why This Matters
For procurement decisions, a lower MW and moderate lipophilicity profile may translate to better solubility, permeability, and developability characteristics, warranting selection when a fragment-like or lead-like starting point is required over larger, more complex SMYD tool compounds.
- [1] Sildrug/ECBD Database. EOS9146. N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide physicochemical data. Accessed 2026. View Source
- [2] LLY-507. SMYD2 inhibitor, IC50 = 15 nM. Interprise USA product page. Accessed 2026. View Source
- [3] AZ505. SMYD2 inhibitor, IC50 = 0.12 μM. InvivoChem product page. Accessed 2026. View Source
